6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with cyclobutyl, methoxypyridinyl, and methylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.
Attachment of the Methoxypyridinyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 6-methoxypyridine and a halogenated pyrimidine intermediate.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the methoxypyridinyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclobutyl-N-[(6-hydroxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- 6-cyclobutyl-N-[(6-chloropyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- 6-cyclobutyl-N-[(6-aminopyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
Uniqueness
The presence of the methoxypyridinyl group in 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine distinguishes it from similar compounds. This group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or stability.
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20N4OS/c1-21-15-7-6-11(10-18-15)9-17-14-8-13(12-4-3-5-12)19-16(20-14)22-2/h6-8,10,12H,3-5,9H2,1-2H3,(H,17,19,20) |
InChI Key |
DZLWCVKWXKYDED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=NC(=NC(=C2)C3CCC3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.